5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione
Description
5-(4-Chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 4-chlorophenyl substituent at the 5-position and a hydroxy-oxazolidin methylidene group at the 2-position. The cyclohexane-1,3-dione core is a versatile scaffold in medicinal and agrochemical research due to its ability to participate in hydrogen bonding and π-π interactions, which enhance molecular recognition .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c17-12-3-1-10(2-4-12)11-5-15(20)14(16(21)6-11)8-18-7-13(19)9-22-18/h1-4,8,11,13,19H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFHXZFSHREEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=CN2CC(CO2)O)C1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the 4-chlorophenyl group through a Friedel-Crafts acylation reaction. The oxazolidinone moiety can be introduced via a condensation reaction with an appropriate hydroxy-substituted oxazolidinone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group of the oxazolidinone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be employed.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxazolidinone moiety.
Reduction: Reduced forms of the cyclohexane-1,3-dione core.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity profile.
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione would depend on its specific biological target. Potential mechanisms could involve inhibition of enzymes, interaction with cellular receptors, or disruption of cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Analysis
The substituents on the cyclohexane-1,3-dione core critically influence bioactivity. Below is a comparative analysis of key analogs:
Biological Activity
The compound 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione is a synthetic derivative with potential therapeutic applications. Its structure incorporates a chlorophenyl moiety and an oxazolidinone, suggesting possible interactions with biological systems that could lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential applications in medicine.
Research indicates that compounds similar to This compound often exert their biological effects through several mechanisms:
- Antioxidant Activity : Many derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The presence of the oxazolidinone group suggests potential inhibition of specific enzymes involved in metabolic pathways.
1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Another Analog | 16 | Escherichia coli |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
2. Cytotoxicity Studies
In vitro studies using various cancer cell lines have demonstrated the cytotoxic effects of similar compounds:
The data indicates that the compound has a moderate cytotoxic effect, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above its MIC.
Case Study 2: Anticancer Properties
In another study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
